molecular formula C11H16O2S B12657856 2-(2-Thienyl)ethyl 2-methylbutyrate CAS No. 94135-74-7

2-(2-Thienyl)ethyl 2-methylbutyrate

Cat. No.: B12657856
CAS No.: 94135-74-7
M. Wt: 212.31 g/mol
InChI Key: XSDPFNMJFNZEIN-UHFFFAOYSA-N
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Description

Ethyl 2-methylbutyrate (CAS 7452-79-1), a branched-chain ester with the molecular formula C₇H₁₄O₂ and molecular weight 130.19, is a key aroma compound in fruits such as apples, pears, and Rosa roxburghii Tratt . It is synthesized via amino acid metabolism pathways, particularly from leucine derivatives, and is notable for its extremely low odor threshold (contributing to intense fruity flavors even at trace concentrations) . This ester is characterized by its sweet, apple-like aroma and is widely used in flavor and fragrance industries under regulatory standards such as FEMA 2443 and JECFA .

Properties

CAS No.

94135-74-7

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

2-thiophen-2-ylethyl 2-methylbutanoate

InChI

InChI=1S/C11H16O2S/c1-3-9(2)11(12)13-7-6-10-5-4-8-14-10/h4-5,8-9H,3,6-7H2,1-2H3

InChI Key

XSDPFNMJFNZEIN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OCCC1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienyl)ethyl 2-methylbutyrate typically involves the esterification of 2-(2-thienyl)ethanol with 2-methylbutyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. After the reaction is complete, the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Thienyl)ethyl 2-methylbutyrate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically obtained through a series of purification steps, including distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thienyl)ethyl 2-methylbutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The thienyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions on the thienyl ring.

Major Products Formed

    Oxidation: Formation of 2-(2-thienyl)acetic acid and other carboxylic acids.

    Reduction: Formation of 2-(2-thienyl)ethanol and other alcohols.

    Substitution: Formation of various substituted thienyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 2-(2-Thienyl)ethyl 2-methylbutyrate is in the pharmaceutical industry. It serves as an intermediate in the synthesis of various drugs, particularly those targeting cardiovascular diseases.

Case Study: Clopidogrel Synthesis

  • Background : Clopidogrel is an antiplatelet medication used to prevent blood clots. The synthesis of this drug involves several key intermediates, including derivatives of thienyl compounds.
  • Relevance : The compound is noted for its role in synthesizing 2-(2-thienyl)ethyl 4-methylbenzenesulfonate, a precursor to clopidogrel. The process involves esterification reactions that yield high purity and yield rates, making it suitable for industrial production .

Organic Synthesis

In organic chemistry, 2-(2-Thienyl)ethyl 2-methylbutyrate is utilized as a building block for synthesizing other complex molecules. Its unique structural features make it an attractive candidate for creating various derivatives.

Synthetic Pathways

  • Esterification Reactions : The compound can be synthesized through esterification with different alcohols and acids, allowing for the modification of its chemical properties to suit specific applications.
  • Reactivity : The thienyl group contributes to its reactivity, enabling transformations that are essential in developing new chemical entities .

Flavoring and Fragrance Industry

Another notable application of 2-(2-Thienyl)ethyl 2-methylbutyrate is in the flavoring and fragrance sectors. Its pleasant aroma profile makes it suitable for use in food products and perfumes.

Market Insights

  • Flavoring Agent : The compound is used as a flavoring agent due to its fruity and sweet aroma, enhancing the sensory experience of food products .
  • Cosmetic Applications : Its stability and pleasant scent make it a popular choice in personal care products, including lotions and perfumes .

Data Table: Applications Overview

Application AreaSpecific UseNotes
PharmaceuticalsIntermediate for ClopidogrelHigh yield synthesis process
Organic SynthesisBuilding block for complex moleculesUtilized in various esterification reactions
Flavoring IndustryFlavoring agent in food productsKnown for fruity aroma
CosmeticsIngredient in perfumes and personal care itemsStable scent profile

Mechanism of Action

The mechanism of action of 2-(2-Thienyl)ethyl 2-methylbutyrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2-(2-thienyl)ethanol and 2-methylbutyric acid, which may exert biological effects. The thienyl ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Esters

Molecular and Physical Properties

The following table compares ethyl 2-methylbutyrate with analogous esters:

Compound Molecular Formula Molecular Weight Density (g/cm³) Odor Threshold (OAV) Key Applications
Ethyl 2-methylbutyrate C₇H₁₄O₂ 130.19 0.875 15,469 (apple/pineapple) Food flavoring, fragrances
Methyl 2-methylbutyrate C₆H₁₂O₂ 116.16 0.895 Not reported Industrial solvents, flavoring
Ethyl 2-ethylbutyrate C₈H₁₆O₂ 144.21 0.866–0.871 Not reported Food additive (JECFA/FCC approved)
Hexyl 2-methylbutyrate C₁₁H₂₂O₂ 186.29 0.858–0.864 Not reported Cosmetic fragrances, perfumes

Functional and Metabolic Differences

  • Ethyl 2-methylbutyrate: Dominates in apple cultivars (e.g., Binzi, Xiangguo) with OAVs exceeding 8,700, contributing to >90% of the "typical apple" flavor . Its biosynthesis via amino acid metabolism distinguishes it from esters derived from fatty acid or carotenoid pathways .
  • Methyl 2-methylbutyrate: Lacks significant aroma contributions but is used as a solvent.
  • Ethyl 2-ethylbutyrate : Approved by JECFA for food use with ≥98% purity. Its higher molecular weight reduces volatility, making it less impactful in aroma applications compared to ethyl 2-methylbutyrate .
  • Hexyl 2-methylbutyrate: Used in cosmetics for its fruity notes. Its longer alkyl chain increases hydrophobicity, altering solubility and retention in formulations .

Biological Activity

2-(2-Thienyl)ethyl 2-methylbutyrate (CAS No. 94135-74-7) is a compound that has garnered interest in the fields of medicinal chemistry and flavoring due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including its pharmacological effects, safety profile, and applications in various fields.

Chemical Structure and Properties

2-(2-Thienyl)ethyl 2-methylbutyrate is an ester derived from the reaction between 2-methylbutyric acid and 2-(2-thienyl)ethanol. Its molecular formula is C₁₁H₁₄OS, and it has a molecular weight of approximately 194.29 g/mol. The thienyl group contributes to its aromatic characteristics, which may influence its biological interactions.

Pharmacological Effects

Research indicates that compounds similar to 2-(2-Thienyl)ethyl 2-methylbutyrate exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that thienyl derivatives possess antimicrobial properties against several bacterial strains. For instance, compounds with similar thienyl structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties : Thienyl compounds are known to exhibit antioxidant activity, which can protect cells from oxidative stress. This property is crucial for potential therapeutic applications in preventing oxidative damage in various diseases .
  • Anti-inflammatory Effects : Some thienyl derivatives have been reported to reduce inflammation in experimental models, suggesting a potential role in treating inflammatory diseases .

Safety Profile

The safety of 2-(2-Thienyl)ethyl 2-methylbutyrate has not been extensively studied; however, related compounds have shown low toxicity levels in animal studies. For example, flavoring substances with similar structures were evaluated for genotoxicity and carcinogenicity, yielding no significant adverse effects at typical consumption levels . This suggests that 2-(2-Thienyl)ethyl 2-methylbutyrate may also be safe for use in food applications.

Flavoring Applications

In flavoring applications, esters like 2-(2-Thienyl)ethyl 2-methylbutyrate are often used due to their pleasant aromatic profiles. A study on various flavoring substances indicated that esters derived from branched-chain fatty acids are particularly effective in enhancing flavor profiles without imparting undesirable tastes . The compound's unique thienyl structure may contribute to novel flavor combinations.

Comparative Analysis of Related Compounds

Compound NameCAS NumberBiological ActivitySafety Profile
Ethyl 2-methylbutyrate24020-00-4Antimicrobial, antioxidantLow toxicity in animal studies
Thienylacetone101-86-0Antimicrobial, anti-inflammatoryLimited toxicity data available
3-Thiophenecarboxylic acid104-36-0AntioxidantGenerally recognized as safe (GRAS)

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